molecular formula C21H35Cl2N3O2 B604989 4-Me-PDTic HCl CAS No. 2209073-52-7

4-Me-PDTic HCl

Cat. No.: B604989
CAS No.: 2209073-52-7
M. Wt: 432.43
InChI Key: UDTZTCZUETYIOL-WUMQWIPTSA-N
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Description

4-Me-PDTic HCl (4-Methylphenyldithiocarbamate hydrochloride) is a chemically modified derivative of dithiocarbamate, characterized by a methyl group substitution at the para position of the phenyl ring. Dithiocarbamates are known for their metal-chelating properties, making them relevant in catalysis, polymer stabilization, and bioactivity studies .

Properties

CAS No.

2209073-52-7

Molecular Formula

C21H35Cl2N3O2

Molecular Weight

432.43

IUPAC Name

(3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)-methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Dihydrochloride

InChI

InChI=1S/C21H33N3O2.2ClH/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19;;/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26);2*1H/t19-,20-;;/m1../s1

InChI Key

UDTZTCZUETYIOL-WUMQWIPTSA-N

SMILES

O=C([C@@H]1NCC2=C(C=CC(O)=C2)C1)N[C@H](CN3CCC(C)CC3)C(C)C.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-Me-PDTic HCl;  4-Me-PDTic hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

4-Methoxyphenethylamine HCl
  • Structure : Features a methoxy (-OCH₃) group at the para position of the phenyl ring, attached to an ethylamine backbone.
  • Applications: Used in neurotransmitter research due to structural similarity to endogenous amines like dopamine and tyramine .
  • Key Differences : The methoxy group in 4-Methoxyphenethylamine HCl enhances electron-donating effects, altering receptor binding compared to the methyl group in 4-Me-PDTic HCl, which may influence solubility and metabolic stability.
4-Methylphthalic Acid
  • Structure : A dicarboxylic acid with a methyl group at the para position.
  • Applications : Intermediate in polymer synthesis and organic catalysis .
4-Methylvaleric Acid
  • Structure : Aliphatic carboxylic acid with a branched methyl group (C₆H₁₂O₂).
  • Applications : Used in flavoring agents and pharmaceutical intermediates .
  • Key Differences : The aliphatic chain and carboxyl group result in lower polarity compared to aromatic this compound, impacting bioavailability and partitioning behavior.

Physicochemical Properties

Property This compound (Inferred) 4-Methoxyphenethylamine HCl 4-Methylphthalic Acid 4-Methylvaleric Acid
Molecular Formula C₈H₁₀NS₂·HCl C₉H₁₃NO₂·HCl C₉H₈O₄ C₆H₁₂O₂
Molecular Weight (g/mol) ~230.7 203.67 180.16 116.16
Polar Surface Area ~80 Ų 52.6 Ų 74.6 Ų 37.3 Ų
Solubility Polar solvents (DMSO, H₂O) Methanol, water Water (moderate) Lipophilic solvents
Key Functional Groups Dithiocarbamate, HCl salt Ethylamine, methoxy, HCl salt Carboxylic acids, methyl Carboxylic acid, methyl

Pharmacological and Industrial Relevance

  • This compound: Potential applications in metal detoxification or enzyme inhibition, leveraging the dithiocarbamate group’s affinity for transition metals.
  • 4-Methylvaleric Acid : Industrial utility in ester synthesis contrasts with this compound’s niche in chelation chemistry .

Q & A

Basic Research Questions

Q. How is the receptor binding affinity and selectivity of 4-Me-PDTic HCl experimentally characterized?

  • Methodological Answer :

  • Use [35S]GTPγS binding assays to quantify κ-opioid receptor (KOR) affinity. In one study, this compound demonstrated a K value of 0.37 nM for KOR, with 645-fold selectivity over μ-opioid receptors (MOR) and >8,100-fold specificity over δ-opioid receptors (DOR) .

  • Include positive controls (e.g., known KOR antagonists) and negative controls (vehicle-only samples) to validate assay specificity.

  • Analyze data using non-linear regression (e.g., GraphPad Prism) to calculate Ki values and selectivity ratios. Report results with 95% confidence intervals to ensure statistical rigor .

    • Key Data Table :
ReceptorK Value (nM)Selectivity Ratio (vs. KOR)
KOR0.371 (reference)
MOR239645
DOR>3,000>8,100
Source: Adapted from structural SAR studies

Q. What experimental approaches validate the CNS penetration potential of this compound?

  • Methodological Answer :

  • Calculate log BB (blood-brain barrier permeability) using in silico tools (e.g., Molinspiration). For this compound, log BB values >0.3 suggest favorable CNS penetration .

  • Perform mouse pharmacokinetic studies to measure brain-to-plasma ratios. Administer the compound intravenously, collect plasma and brain homogenates at timed intervals, and quantify concentrations via LC-MS/MS .

  • Apply CNS Multi-Parameter Optimization (MPO) scoring, which integrates molecular weight, log P, and hydrogen-bonding capacity. A score >4 indicates high CNS suitability .

    • Key Data Table :
ParameterValue for this compound
Molecular Weight407.5 g/mol
log BB (predicted)0.45
CNS MPO Score4.8
Brain-to-Plasma Ratio2.1 (in mice)
Source: Pharmacokinetic and computational studies

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro SAR data and in vivo efficacy for this compound?

  • Methodological Answer :

  • Hypothesis Testing : If in vitro SAR shows high KOR affinity but in vivo efficacy is weak, investigate off-target interactions (e.g., P-glycoprotein efflux) using transfected cell models .
  • Pharmacodynamic Profiling : Compare in vitro IC50 values with in vivo ED50 in behavioral assays (e.g., tail-flick test). Discrepancies may arise from metabolic instability or protein binding .
  • Statistical Analysis : Apply Bland-Altman plots to assess agreement between datasets. Use ANCOVA to adjust for confounding variables (e.g., dosing regimen) .

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS-targeted studies?

  • Methodological Answer :

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) to reduce P-glycoprotein-mediated efflux while maintaining low molecular weight (<450 g/mol) .
  • Prodrug Design : Mask charged groups (e.g., carboxylic acid) with ester linkages to enhance bioavailability. Hydrolyze in vivo to release the active compound .
  • Species-Specific Adjustments : Adjust dosing in rodent models based on allometric scaling (e.g., body surface area) to account for metabolic differences .

Data Analysis and Reproducibility

Q. How should researchers address contradictory SAR data in structural analogs of this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for variability in assay conditions (e.g., buffer pH, cell lines) .
  • Sensitivity Testing : Replicate key experiments under standardized conditions (e.g., pH 7.4 PBS, 37°C) to isolate confounding factors .
  • Machine Learning : Train models on existing SAR datasets to predict modifications that balance affinity, selectivity, and CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Me-PDTic HCl
Reactant of Route 2
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4-Me-PDTic HCl

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